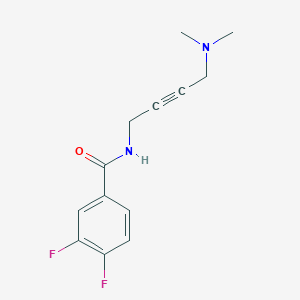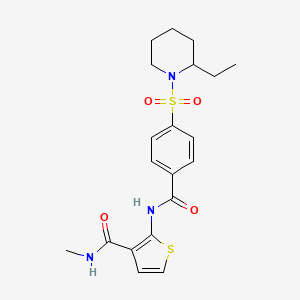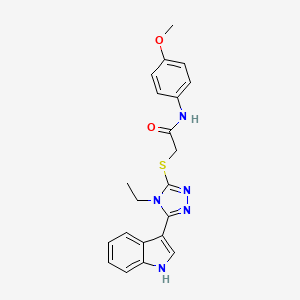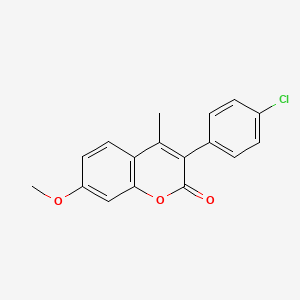![molecular formula C22H22FN3OS B2356971 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897473-06-2](/img/structure/B2356971.png)
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a chemical compound with the molecular formula C15H16FN3OS . It is also known by other names such as 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole, F2609-0818, and CHEMBL1318070 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a cyclopropane ring . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The cyclopropane ring is a three-membered ring with three carbon atoms .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.4 g/mol . Other computed properties include a XLogP3-AA of 2.7, a topological polar surface area of 64.7 Ų, and a complexity of 412 . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microbes and prevent their growth.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal medication is often used to treat fungal infections, which can infect any part of the body including the skin, nails, and internal organs.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.
Antitumor Activity
Thiazole compounds have been found to have antitumor properties . Antitumor drugs are used to prevent the growth of cancer cells.
Future Directions
The compound and its derivatives could be further investigated for their potential biological activities. Given the broad spectrum of activities exhibited by benzothiazole derivatives , this compound could be a promising candidate for drug development. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety profile.
properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-7-8-19-20(14-18)28-22(24-19)26-11-9-25(10-12-26)21(27)17-6-5-15-3-1-2-4-16(15)13-17/h5-8,13-14H,1-4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGOSPFTJQUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356889.png)


![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)
![7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2356896.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356899.png)





![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)
![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)